molecular formula C24H30FN3O B2715512 N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329071-92-3

N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2715512
CAS No.: 329071-92-3
M. Wt: 395.522
InChI Key: RXKDSSFJPZFUJL-UHFFFAOYSA-N
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Description

N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (CAS 329071-92-3) is a synthetic chemical compound with a molecular formula of C 24 H 30 FN 3 O and a molecular weight of 395.51 g/mol. This acetamide derivative features a cyclohexylphenyl group and a fluorophenyl-piperazine moiety, a structural profile often investigated in medicinal chemistry for its potential to interact with key biological targets. Compounds with piperazine and acetamide functionalities are of significant interest in pharmacological research. Piperazine-containing structures are frequently explored as potential protein kinase inhibitors, which are important in regulating cell cycle progression and proliferation . Furthermore, related benzhydryl piperazine analogs have been studied for their activity as inverse agonists of the Cannabinoid Receptor Type 1 (CB1), suggesting this chemical class may be relevant for researching metabolic disorders and substance addiction . The structural elements of this compound also resemble those found in quinazolinone derivatives, which have demonstrated notable antimicrobial and anticancer properties in research settings . Researchers may find this compound valuable as a building block or reference standard in developing novel therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, in accordance with their institution's laboratory safety procedures.

Properties

IUPAC Name

N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O/c25-22-8-4-5-9-23(22)28-16-14-27(15-17-28)18-24(29)26-21-12-10-20(11-13-21)19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKDSSFJPZFUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclohexylphenylamine with 2-fluorobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: In chemistry, N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its interactions with cellular receptors and enzymes. It serves as a model compound for understanding the binding mechanisms and effects of similar molecules on biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for the treatment of neurological disorders due to its ability to modulate neurotransmitter receptors.

Industry: In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, altering their activity and modulating the release of neurotransmitters. This interaction can lead to changes in neuronal signaling pathways, which may have therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Core

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes
Target Compound: N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 2-Fluorophenyl 4-Cyclohexylphenyl ~423.52 (estimated) Not reported Hypothesized CNS modulation
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-Methylbenzenesulfonyl 4-Fluorophenyl ~447.52 Not reported Potential kinase/receptor interaction
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, ) 4-Fluorophenyl 4-p-Tolylthiazolyl 410.51 269–270 MMP inhibition (anti-inflammatory)
N-(2-Fluorophenyl)-2-[4-((2-fluorophenyl)sulfonyl)piperazin-1-yl]acetamide (Compound 16, ) 2-Fluorophenyl sulfonyl 2-Fluorophenyl ~435.44 Not reported Negative allosteric modulation
2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 16, ) 4-Chlorophenyl 3-Trifluoromethylphenyl ~423.87 Not reported Anticonvulsant activity
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () None (non-piperazine) Cyclohexyl + fluorophenyl 334.21 150–152 Antimicrobial screening candidate

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to analogs with simple aryl substituents (e.g., 4-fluorophenyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Electron-Withdrawing Groups : The 2-fluorophenyl substituent on the piperazine ring introduces steric and electronic effects distinct from 4-fluorophenyl (Compound 15, ) or sulfonyl groups (). These differences alter receptor binding kinetics and metabolic stability.
  • Melting Points : Analogs with thiazole rings (e.g., Compound 15, ) exhibit higher melting points (~269–270°C) due to increased crystallinity, whereas sulfonyl-containing derivatives () may have lower solubility.

Key Research Findings and Gaps

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or coupling reactions. However, its cyclohexyl group may require specialized purification techniques.
  • Analogs with sulfonyl groups () show prolonged half-lives, suggesting that the target’s fluorophenyl substituent may confer metabolic resistance.
  • Biological Screening : While chalcone derivatives () and thiazole-acetamides () are well-studied, the target compound’s unique structure warrants evaluation in neuropharmacological and antimicrobial assays.

Biological Activity

N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H30FN3O
  • Molecular Weight : 395.51 g/mol
  • CAS Number : 329071-92-3

The compound features a cyclohexylphenyl group, a fluorophenyl moiety, and a piperazine ring, which contribute to its diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Intermediate Compounds : The reaction of 4-cyclohexylphenylamine with 2-fluorobenzoyl chloride forms an intermediate amide.
  • Piperazine Reaction : The intermediate is then reacted with piperazine under controlled conditions, often utilizing dichloromethane as a solvent and triethylamine as a catalyst.

This compound interacts with various neurotransmitter receptors in the brain, particularly those involved in neurological processes. Its ability to modulate receptor activity suggests potential therapeutic applications in treating neurological disorders.

Pharmacological Studies

Research has indicated that this compound may exhibit:

  • Antidepressant-like Effects : Preclinical studies have demonstrated that it can influence serotonin and dopamine pathways, suggesting efficacy in mood disorders.
  • Anxiolytic Properties : The modulation of neurotransmitter systems may also provide anxiolytic effects, making it a candidate for anxiety-related conditions.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Modulation :
    • Objective : To evaluate the compound's effect on serotonin receptor binding.
    • Findings : The compound showed significant binding affinity to 5-HT receptors, indicating potential antidepressant properties.
  • In Vivo Efficacy Testing :
    • Objective : To assess the anxiolytic effects in animal models.
    • Results : Animals treated with the compound displayed reduced anxiety-like behaviors compared to controls, supporting its therapeutic potential.
  • Toxicology Assessment :
    • Objective : To determine safety profiles.
    • Outcomes : No significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin for further development.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin pathways
AnxiolyticReduced anxiety-like behaviors
Neurotransmitter BindingHigh affinity for 5-HT receptors
Safety ProfileNo significant adverse effects noted

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